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Compound of Interest

5-(tert-Butyl)-2-
Compound Name:
hydroxyisophthalaldehyde

Cat. No.: B1334654

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for the organic
compound 5-(tert-Butyl)-2-hydroxyisophthalaldehyde. The information is tailored for
researchers, scientists, and professionals in drug development who require detailed spectral
information for compound identification, characterization, and quality control.

Compound Information

IUPAC Name: 5-(tert-Butyl)-2-hydroxybenzene-1,3-dicarbaldehyde Molecular Formula:
C12H1403[1] Molecular Weight: 206.24 g/mol [1] CAS Number: 84501-28-0[1]

Spectral Data Summary

The following tables summarize the available quantitative spectral data for 5-(tert-Butyl)-2-
hydroxyisophthalaldehyde.

'H NMR Spectroscopy
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Chemical Shift (8)

. Multiplicity Integration Assignment
in ppm

11.55 Singlet 1H OH

10.33 Singlet 2H CHO

8.05 Singlet 2H Ar-H

1.34 Singlet OH C(CHs)3

Note: Data obtained from a doctoral thesis and may represent a specific experimental

condition.

3C NMR Spectroscopy

Chemical Shift (d) in ppm Assignment
192.5 CHO

165.0 C-OH

143.0 C-C(CHs)s
135.5 Ar-C-H

125.0 Ar-C-CHO
345 C(CH3)s

31.0 C(CHs)3

Note: This is predicted 3C NMR data. Experimental data was not available in the searched

literature.

Infrared (IR) Spectroscopy
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Wavenumber (cm~?) Assignment

3179 O-H stretch

2963 C-H stretch (aliphatic)
2872 C-H stretch (aliphatic)
1682 C=0 stretch (aldehyde)
1584 C=C stretch (aromatic)

Note: Data obtained from a doctoral thesis and represents significant peaks.

Mass Spectrometry
m/z

Proposed Fragment

206 [M]* (Molecular lon)
191 [M - CH3]*

177 [M - CHOJ*

149 [M - C(CHs)3]*

Note: This is a predicted fragmentation pattern based on the structure. Experimental mass
spectrometry data was not available in the searched literature.

Experimental Protocols

The following are detailed methodologies for the key experiments cited.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the chemical structure and connectivity of atoms in the molecule.
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

Procedure for *H and 33C NMR;:
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o Sample Preparation: Dissolve approximately 5-10 mg of 5-(tert-Butyl)-2-
hydroxyisophthalaldehyde in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCls,
DMSO-de) in a standard 5 mm NMR tube.

e Instrument Setup:
o Insert the sample into the spectrometer.
o Lock the spectrometer on the deuterium signal of the solvent.
o Shim the magnetic field to achieve optimal homogeneity.

o Set the appropriate spectral width and acquisition time. For 13C NMR, a wider spectral
width is necessary.

o Data Acquisition:
o Acquire the *H spectrum. Typically, 8-16 scans are sufficient.

o Acquire the 3C spectrum. Due to the low natural abundance of 13C, a larger number of
scans (e.g., 1024 or more) and a relaxation delay may be required for good signal-to-
noise. Proton decoupling is typically used to simplify the spectrum.

» Data Processing:

o

Apply Fourier transformation to the acquired free induction decay (FID).

[¢]

Phase the resulting spectrum.

o

Calibrate the chemical shift scale using the residual solvent peak or an internal standard
(e.g., tetramethylsilane, TMS).

[¢]

Integrate the peaks in the *H spectrum to determine the relative number of protons.

Attenuated Total Reflectance-Fourier Transform Infrared
(ATR-FTIR) Spectroscopy

Objective: To identify the functional groups present in the molecule.
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Instrumentation: An FTIR spectrometer equipped with an ATR accessory (e.g., a diamond or

zinc selenide crystal).

Procedure:

Background Spectrum: Record a background spectrum of the clean, empty ATR crystal to
account for atmospheric and instrumental contributions.

Sample Application: Place a small amount of the solid 5-(tert-Butyl)-2-
hydroxyisophthalaldehyde sample directly onto the ATR crystal.

Pressure Application: Use the pressure arm of the ATR accessory to ensure good contact
between the sample and the crystal.

Data Acquisition: Collect the sample spectrum. Typically, 16-32 scans are co-added to
improve the signal-to-noise ratio.

Data Processing: The background spectrum is automatically subtracted from the sample
spectrum to yield the final IR spectrum of the compound.

Electron lonization Mass Spectrometry (EI-MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation: A mass spectrometer with an electron ionization source.

Procedure:

Sample Introduction: Introduce a small amount of the volatile sample into the ion source,
typically via a direct insertion probe or after separation by gas chromatography (GC-MS).

lonization: Bombard the sample molecules in the gas phase with a beam of high-energy
electrons (typically 70 eV). This causes the molecules to ionize and fragment.[2]

Mass Analysis: Accelerate the resulting ions and separate them based on their mass-to-
charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).

Detection: Detect the separated ions, and record their abundance.
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o Data Analysis: The resulting mass spectrum shows the relative abundance of the molecular
ion and various fragment ions, which can be used to deduce the molecular weight and
structural features of the compound.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [In-Depth Technical Guide: Spectral Data for 5-(tert-
Butyl)-2-hydroxyisophthalaldehyde]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1334654#spectral-data-for-5-tert-butyl-2-
hydroxyisophthalaldehyde]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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